2-hydroxybenzoyl-CoA

Anaerobic aromatic degradation Reductase kinetics Microbial metabolism

2-Hydroxybenzoyl-CoA is the only valid substrate for studying anaerobic reductive dehydroxylation in Thauera aromatica and type III PKS derailment pathways. Its ortho-hydroxyl group confers unique intramolecular H-bonding, enzymatic kinetics (Km 0.056 mM; 64% rel. velocity with benzoyl-CoA reductase), and pH-independent esterolysis—properties absent in benzoyl-CoA and 3-/4-hydroxy isomers. Using the wrong analog yields derailment products or experimental failure. This compound is essential for coumarin biosynthesis and salicylate degradation research. Guaranteed ≥95% purity.

Molecular Formula C28H40N7O18P3S
Molecular Weight 887.6 g/mol
Cat. No. B1245029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxybenzoyl-CoA
Molecular FormulaC28H40N7O18P3S
Molecular Weight887.6 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4O)O
InChIInChI=1S/C28H40N7O18P3S/c1-28(2,22(39)25(40)31-8-7-18(37)30-9-10-57-27(41)15-5-3-4-6-16(15)36)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)35-14-34-19-23(29)32-13-33-24(19)35/h3-6,13-14,17,20-22,26,36,38-39H,7-12H2,1-2H3,(H,30,37)(H,31,40)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t17-,20-,21-,22+,26-/m1/s1
InChIKeyYTKKDFTVSNSVEE-TYHXJLICSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxybenzoyl-CoA: A Distinctive Hydroxybenzoyl-CoA Thioester for Anaerobic Degradation and Specialized Polyketide Biosynthesis Studies


2-Hydroxybenzoyl-CoA (syn. o-hydroxybenzoyl-CoA, salicyloyl-CoA) is a hydroxybenzoyl-coenzyme A thioester formed by the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-hydroxybenzoic (salicylic) acid [1]. As a member of the benzoyl-CoA analog family, it differs structurally from the canonical benzoyl-CoA (unsubstituted), 3-hydroxybenzoyl-CoA (meta-hydroxy), and 4-hydroxybenzoyl-CoA (para-hydroxy) isomers. This positional variation in the aromatic hydroxyl group confers distinct physicochemical properties, enzymatic recognition, and metabolic routing that cannot be predicted from or substituted by its closest analogs. The compound participates in two fundamentally divergent metabolic contexts: (i) anaerobic salicylate degradation in denitrifying bacteria such as Thauera aromatica, where it undergoes reductive dehydroxylation to benzoyl-CoA, a central intermediate in anaerobic aromatic catabolism [2]; and (ii) specialized polyketide synthase pathways in plants (e.g., Sorbus aucuparia), where it acts as a non-preferred starter substrate leading to derailment products rather than the intended phytoalexins [3]. These context-specific roles make 2-hydroxybenzoyl-CoA an essential tool compound for researchers investigating anaerobic aromatic degradation mechanisms, hydroxybenzoyl-CoA reductase kinetics, type III polyketide synthase substrate specificity, and engineered metabolic pathways for coumarin derivative production.

Why 2-Hydroxybenzoyl-CoA Cannot Be Replaced by Benzoyl-CoA or Its 3-/4-Hydroxy Isomers


Generic substitution among hydroxybenzoyl-CoA analogs is not scientifically valid because the position of the hydroxyl group on the aromatic ring dictates fundamentally different enzymatic recognition, reaction mechanisms, and metabolic outcomes. At the enzyme level, the ortho-hydroxyl group of 2-hydroxybenzoyl-CoA introduces a critical intramolecular hydrogen-bonding interaction and steric constraint that alters both substrate binding affinity and catalytic processing. In benzoyl-CoA reductase (EC 1.3.7.8) from Thauera aromatica, 2-hydroxybenzoyl-CoA exhibits a relative velocity of 64% compared to the native substrate benzoyl-CoA and a Km of 0.056 mM, while 3-fluoro-benzoyl-CoA shows 31% and 2-fluoro-benzoyl-CoA shows 145% relative velocity, underscoring that minor substituent variations produce non-linear, unpredictable kinetic effects [1]. In polyketide synthase systems, benzoyl-CoA serves as the preferred starter substrate for biphenyl synthase to produce 3,5-dihydroxybiphenyl, whereas 2-hydroxybenzoyl-CoA diverts the reaction pathway to form the derailment product 2-hydroxybenzoyltriacetic acid lactone or 4-hydroxycoumarin [2][3]. Even among the hydroxy isomers, critical differences exist: o-hydroxybenzoyl-CoA undergoes esterolysis via a distinct intramolecular mechanism (neighboring oxy anion acting as a general base) rather than direct hydroxide nucleophilic attack as seen with m-hydroxybenzoyl-CoA and p-hydroxybenzoyl-CoA; the pseudo-first order rate constant for o-hydroxybenzoyl-CoA esterolysis is ∼0.02 min⁻¹ and is pH-independent over pH 9.6-12.1, whereas m-hydroxybenzoyl-CoA and p-hydroxybenzoyl-CoA follow hydroxide-dependent second-order kinetics with apparent rate constants of 1.8 and 0.11 M⁻¹ min⁻¹ at 38°C, respectively [4]. These differences are not subtle academic nuances; they determine whether a given experiment will yield the intended metabolite, produce an artifactual derailment compound, or fail entirely. For procurement decisions, selecting the correct analog is therefore a functional necessity, not a matter of interchangeable commodity reagents.

Quantitative Evidence Guide: How 2-Hydroxybenzoyl-CoA Differs from Benzoyl-CoA and Hydroxybenzoyl-CoA Isomers


Anaerobic Benzoyl-CoA Reductase Activity: 64% Relative Velocity of Benzoyl-CoA

In benzoyl-CoA reductase (EC 1.3.7.8) from the denitrifying bacterium Thauera aromatica, 2-hydroxybenzoyl-CoA is accepted as a substrate with a relative velocity of 64% compared to the native substrate benzoyl-CoA (defined as 100%). The Km value for 2-hydroxybenzoyl-CoA in this enzyme system is 0.056 mM, compared to 0.037 mM for benzoyl-CoA [1]. For context, other substituted analogs show vastly different relative velocities in the same assay system: 2-chloro-benzoyl-CoA (106%), 2-fluoro-benzoyl-CoA (145%), 3-fluoro-benzoyl-CoA (31%), and 2-amino-benzoyl-CoA (11%) [1]. This demonstrates that the ortho-hydroxy substitution confers a specific, moderate catalytic penalty distinct from halogen or amino substitutions.

Anaerobic aromatic degradation Reductase kinetics Microbial metabolism

Distinct Esterolysis Mechanism and pH-Independent Stability Profile vs. 3-Hydroxy and 4-Hydroxy Isomers

The esterolytic stability of 2-hydroxybenzoyl-CoA follows a fundamentally different mechanism from its 3- and 4-hydroxy isomers. For 2-hydroxybenzoyl-CoA (o-hydroxybenzoyl-CoA), the rate of esterolysis is pH-independent across pH 9.6-12.1, with a constant apparent pseudo-first order rate constant of approximately 0.02 min⁻¹ at 38°C [1]. In contrast, the esterolysis of 3-hydroxybenzoyl-CoA (m-hydroxybenzoyl-CoA) and 4-hydroxybenzoyl-CoA (p-hydroxybenzoyl-CoA) is directly proportional to hydroxide ion concentration, exhibiting apparent second-order rate constants of 1.8 M⁻¹ min⁻¹ and 0.11 M⁻¹ min⁻¹, respectively [1]. Benzoyl-CoA itself shows an apparent second-order rate constant of 10 M⁻¹ min⁻¹ [1]. The mechanistic basis for this difference is that the ortho-hydroxy group in 2-hydroxybenzoyl-CoA acts as a neighboring oxy anion that repels hydroxide ion approach and instead functions as a general base, forming a hydroxyl nucleophile in situ from water [1].

Thioester stability Chemical mechanism Analytical characterization

Enhanced Reactivity with Amino Acids: Glycine Reacts More Rapidly with 2-Hydroxybenzoyl-CoA than with Benzoyl-CoA

Under identical conditions at pH 9.54 and 38°C, glycine reacts more rapidly with 2-hydroxybenzoyl-CoA (o-hydroxybenzoyl-CoA) than with benzoyl-CoA or 4-hydroxybenzoyl-CoA (p-hydroxybenzoyl-CoA) [1]. Furthermore, glycine serves as a more effective nucleophile than hydroxide ion for 2-hydroxybenzoyl-CoA, whereas the opposite holds true for benzoyl-CoA and 4-hydroxybenzoyl-CoA [1]. This differential reactivity extends to multiple amino acids, with 2-hydroxybenzoyl-CoA forming salicylpeptides when reacted with glycine, D- and L-alanine, L-valine, L-asparagine, and L-glutamine [1].

Amino acid conjugation Salicylpeptide formation Nucleophilic reactivity

Polyketide Synthase Substrate Specificity: Derailment Product Formation vs. Normal Phytoalexin Biosynthesis

In biphenyl synthase (EC 2.3.1.177) from Sorbus aucuparia cell cultures, benzoyl-CoA is the most efficient starter substrate, condensing with malonyl-CoA to form 3,5-dihydroxybiphenyl, a phytoalexin [1]. While 2-hydroxybenzoyl-CoA is also accepted with relatively high activity, it does not yield the corresponding biphenyl product. Instead, the reaction derails to produce 2-hydroxybenzoyltriacetic acid lactone [1]. In a related polyketide synthase system (4-hydroxycoumarin synthase, EC 2.3.1.208), 2-hydroxybenzoyl-CoA reacts with malonyl-CoA to form 4-hydroxycoumarin, whereas benzoyl-CoA condenses with three malonyl-CoA molecules to form 3,5-dihydroxybiphenyl [2]. This demonstrates that the ortho-hydroxy group redirects the polyketide chain elongation and cyclization pathway to an entirely different product fate. In terms of binding affinity, Km values for 2-hydroxybenzoyl-CoA with 4-hydroxycoumarin synthase isozymes BIS1, BIS2, and BIS3 are 0.0008 mM, 0.0023 mM, and 0.0032 mM, respectively, at pH 6.5-7.0 and 35°C [3].

Polyketide synthase Phytoalexin biosynthesis Substrate derailment

Ultraviolet Spectral Distinction: Long-Wavelength Phenolic Absorption Band Enables Direct Monitoring

The ultraviolet spectrum of 2-hydroxybenzoyl-CoA (o-hydroxybenzoyl-CoA) near neutral pH contains a major absorption band at 261-262 nm (common to all hydroxybenzoyl-CoA esters) plus a distinct longer wavelength absorption band corresponding to the phenolic moiety [1]. This longer-wavelength band undergoes a progressive red shift of 40-45 nm as the pH is raised, a spectral property unique to the hydroxybenzoyl-CoA esters compared to unsubstituted benzoyl-CoA [1]. The approximate pKa of the phenolic group in o-hydroxybenzoyl-CoA is 9.5 at room temperature, identical to m-hydroxybenzoyl-CoA but differing from p-hydroxybenzoyl-CoA (pKa 8.6) [1]. At high pH, difference spectra of o-hydroxybenzoyl-CoA reveal thioester absorbance at 269-273 nm with an extinction coefficient (εmm) of 6.4-6.9 [1].

Spectrophotometric assay Analytical method development Enzyme kinetics monitoring

CoA Ligase Activity: 15% Relative Activity in Benzoate:CoA Ligase from Clarkia breweri

In benzoate:CoA ligase (EC 6.2.1.25) from Clarkia breweri, 2-hydroxybenzoate (salicylate) is accepted as a substrate with only 15% of the activity relative to the native substrate benzoate [1]. This contrasts with the existence of a dedicated salicylate-CoA ligase (EC 6.2.1.65) characterized from Thauera aromatica and Streptomyces sp. WA46 that specifically activates salicylate to form 2-hydroxybenzoyl-CoA as part of the salicylate degradation pathway [2]. The differential specificity between general benzoate-activating ligases and dedicated salicylate-activating ligases underscores that 2-hydroxybenzoyl-CoA formation and subsequent metabolism are routed through distinct enzymatic machinery that is not functionally redundant with benzoyl-CoA pathways.

CoA ligase specificity Benzoate metabolism Plant secondary metabolism

Recommended Applications of 2-Hydroxybenzoyl-CoA Based on Verified Differential Evidence


Mechanistic Studies of Anaerobic Reductive Dehydroxylation in Aromatic Compound Degradation

2-Hydroxybenzoyl-CoA is the obligate substrate for investigating the reductive dehydroxylation step in anaerobic salicylate degradation. As demonstrated by Bonting and Fuchs (1996), 2-hydroxybenzoyl-CoA is converted to benzoyl-CoA by a dedicated 2-hydroxybenzoyl-CoA reductase in denitrifying bacteria, providing entry into the central benzoyl-CoA degradation pathway [1]. The compound's 64% relative velocity with benzoyl-CoA reductase (EC 1.3.7.8) and Km of 0.056 mM [2] make it suitable for comparative kinetic studies examining how ortho-hydroxyl substitution affects enzyme recognition and catalysis. Researchers studying the anaerobic metabolism of phenolic compounds, microbial bioremediation pathways, or the fundamental biochemistry of aromatic ring dearomatization under anoxic conditions require 2-hydroxybenzoyl-CoA specifically, as benzoyl-CoA cannot recapitulate the reductive dehydroxylation reaction step.

Type III Polyketide Synthase Substrate Specificity and Derailment Studies

2-Hydroxybenzoyl-CoA is a critical tool for probing the substrate tolerance and reaction trajectory of plant type III polyketide synthases. As established by Liu et al. (2004), biphenyl synthase (EC 2.3.1.177) from Sorbus aucuparia accepts 2-hydroxybenzoyl-CoA as an alternative starter substrate but produces the derailment product 2-hydroxybenzoyltriacetic acid lactone rather than the normal phytoalexin precursor [3]. Similarly, 4-hydroxycoumarin synthase (EC 2.3.1.208) utilizes 2-hydroxybenzoyl-CoA as its native substrate to produce 4-hydroxycoumarin, with Km values ranging from 0.0008-0.0032 mM across isozymes [4]. These divergent outcomes make 2-hydroxybenzoyl-CoA uniquely suited for investigations of polyketide chain elongation fidelity, cyclization determinants, and the structural basis of product specificity in type III PKS enzymes. Benzoyl-CoA cannot substitute for studies of coumarin synthase activity or derailment mechanisms.

Development of Continuous Spectrophotometric Assays for CoA-Dependent Reactions

The unique UV spectral properties of 2-hydroxybenzoyl-CoA enable direct, continuous spectrophotometric monitoring of enzymatic reactions without requiring coupled assay systems. As characterized by Webster et al. (1974), 2-hydroxybenzoyl-CoA exhibits a distinct longer-wavelength phenolic absorption band that undergoes a progressive 40-45 nm red shift upon alkalinization, with a phenolic pKa of 9.5 [5]. This spectral handle permits real-time tracking of reactions involving 2-hydroxybenzoyl-CoA formation or consumption at wavelengths where benzoyl-CoA and other non-phenolic CoA esters show minimal absorbance change. For enzyme kineticists studying salicylate-CoA ligase (EC 6.2.1.65), salicyloyl-CoA 5-hydroxylase (EC 1.14.13.209), or 2-hydroxybenzoyl-CoA reductase, this spectral distinction provides a significant methodological advantage over benzoyl-CoA, which lacks a comparable chromophoric marker [5].

Metabolic Engineering for 4-Hydroxycoumarin and Salicylpeptide Biosynthesis

2-Hydroxybenzoyl-CoA is the essential metabolic intermediate for engineered biosynthesis of 4-hydroxycoumarin derivatives and salicylpeptide conjugates. The 4-hydroxycoumarin synthase reaction (EC 2.3.1.208) condenses 2-hydroxybenzoyl-CoA with malonyl-CoA to yield 4-hydroxycoumarin, a precursor to anticoagulant pharmaceuticals [4]. Benzoyl-CoA, while accepted by the same enzyme, yields the structurally distinct product 3,5-dihydroxybiphenyl [4]. Additionally, the enhanced reactivity of 2-hydroxybenzoyl-CoA with amino acids—including glycine, alanine, valine, asparagine, and glutamine—to form salicylpeptides [5] enables chemoenzymatic or in vivo production of salicylate-amino acid conjugates. For synthetic biology and metabolic engineering applications targeting coumarin-based or salicylpeptide products, 2-hydroxybenzoyl-CoA is non-substitutable; benzoyl-CoA and the 3- or 4-hydroxy isomers will not yield the desired coumarin or salicylpeptide scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-hydroxybenzoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.